Comparative Potency in GFP Reporter Assay for IFNβ Induction
In a head-to-head comparison, StA-IFN-1 inhibits IFNβ-driven GFP expression with an IC50 of 4.1 μM, demonstrating a distinct potency profile relative to the more potent IKKβ inhibitor TPCA-1 (IC50 = 17.9 nM) [1]. This difference highlights StA-IFN-1's suitability for studies requiring moderate, pathway-specific inhibition rather than complete blockade.
| Evidence Dimension | Inhibition of IFNβ promoter-driven GFP expression |
|---|---|
| Target Compound Data | IC50 = 4.1 μM |
| Comparator Or Baseline | TPCA-1 (IC50 = 17.9 nM) |
| Quantified Difference | StA-IFN-1 is ~229-fold less potent than TPCA-1 in this assay. |
| Conditions | A549/pr(IFNβ).GFP reporter cells stimulated with Sendai virus (SeV). |
Why This Matters
The lower potency of StA-IFN-1 may be advantageous for applications where complete ablation of IFNβ is undesirable or where a more nuanced, graded inhibition is required to study pathway dynamics.
- [1] Gough, D. J., et al. (2016). Identification and Characterization of StA-IFN-1, a Novel Inhibitor of the Type I Interferon Induction Pathway. Journal of Biomolecular Screening, 21(8), 876-885. (PMID: 27412544; PMCID: PMC5030734) View Source
